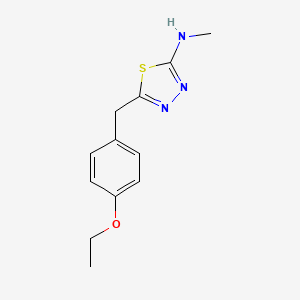

5-(4-ethoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amines, including derivatives similar to 5-(4-ethoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine, typically involves cyclization reactions of thiosemicarbazides or thiohydrazides with various aldehydes or ketones. The process can be catalyzed by different reagents or conditions, such as phosphorus oxychloride (POCl3) or manganese(II) catalysis, leading to the formation of the thiadiazole ring through the loss of water or hydrogen sulfide.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol-2-amines is characterized by the presence of a thiadiazole ring, which can significantly influence the compound's electronic and spatial configuration. X-ray crystallography studies reveal that these molecules can exhibit diverse crystalline forms and hydrogen bonding patterns, contributing to their stability and interactions with biological targets.

Chemical Reactions and Properties

1,3,4-Thiadiazol-2-amines undergo various chemical reactions, including nucleophilic substitutions and amidination, which allow for the introduction of different functional groups and the synthesis of a wide range of derivatives. These reactions are essential for modifying the compound's chemical properties and enhancing its biological activity.

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazol-2-amines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for different applications, including drug development and material science.

Chemical Properties Analysis

1,3,4-Thiadiazol-2-amines exhibit a variety of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are determined by the electron-donating or electron-withdrawing nature of the substituents attached to the thiadiazole ring.

- (Dani et al., 2013) discusses the synthesis, spectral, X-ray, and DFT studies of related 1,3,4-thiadiazol-2-amines, providing insights into their structural characteristics and hydrogen bonding patterns.

- (Gür et al., 2020) explores the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazol-2-amines, highlighting their potential pharmacological applications.

- (Zhu et al., 2016) details the synthesis and acetylcholinesterase-inhibition activities of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, indicating their possible use in treating neurological disorders.

Propriétés

IUPAC Name |

5-[(4-ethoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-16-10-6-4-9(5-7-10)8-11-14-15-12(13-2)17-11/h4-7H,3,8H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXJFWDJOUOINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(S2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-ethoxybenzyl)-N-methyl-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5646539.png)

![5-{1-benzyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylpyridin-2(1H)-one](/img/structure/B5646542.png)

![2-({[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5646554.png)

![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5646562.png)

![2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5646567.png)

![2-anilino-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5646569.png)

![ethyl 4-({[(4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5646611.png)